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Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142 Get Quote

Technical Support Center: Purification of
Recombinant p80-Coilin
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered during the purification of recombinant p80-
coilin, a protein known for its propensity to aggregate. Due to its nature as a likely intrinsically

disordered protein (IDP), special considerations are required to maintain its solubility and

activity.

Frequently Asked Questions (FAQs)
Q1: Why does my recombinant p80-coilin aggregate during purification?

A1: Recombinant p80-coilin is predicted to be an intrinsically disordered protein (IDP). IDPs

lack a stable tertiary structure and often expose hydrophobic regions that can lead to

aggregation, especially at high concentrations or under suboptimal buffer conditions.[1][2][3][4]

Additionally, high-level expression in systems like E. coli can lead to the formation of insoluble

inclusion bodies.[5][6][7] The original characterization of p80-coilin noted its tendency to be in

the insoluble fraction, requiring high ionic strength buffers for partial solubilization.[8][9]

Q2: What is the first step I should take to improve the solubility of p80-coilin?
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A2: The initial and most critical step is to optimize the buffer conditions. This includes screening

different pH levels, salt concentrations, and, most importantly, various additives known to

stabilize IDPs and prevent aggregation.[1][10][11][12] A good starting point is to use a buffer

with a pH away from the isoelectric point (pI) of p80-coilin and to include additives like L-

arginine, glycerol, and non-ionic detergents.

Q3: My p80-coilin is expressed in inclusion bodies. What is the best strategy to purify it?

A3: For p80-coilin expressed in inclusion bodies, a common and effective strategy involves

solubilization of the inclusion bodies with strong denaturants like 8 M urea or 6 M guanidine

hydrochloride (GdnHCl), followed by a refolding step.[7][13][14][15] On-column refolding is a

highly recommended technique where the denatured protein is bound to a chromatography

resin (e.g., Ni-NTA for His-tagged p80-coilin) and the denaturant is gradually exchanged for a

refolding buffer.[16][17][18][19] This method minimizes protein aggregation by preventing

intermolecular interactions during the critical refolding phase.

Troubleshooting Guides
Problem 1: Low Yield of Soluble p80-Coilin After Cell
Lysis

Possible Cause Troubleshooting Step Rationale

Expression primarily in

inclusion bodies.

Optimize expression

conditions: lower induction

temperature (16-20°C), reduce

inducer concentration (e.g.,

IPTG).

Slower expression rates can

promote proper folding and

increase the proportion of

soluble protein.[7]

Inefficient lysis buffer.

Screen different lysis buffers

with varying salt

concentrations (150-500 mM

NaCl) and additives.

High ionic strength can help

solubilize p80-coilin. Additives

create a more favorable

environment for the protein.

Protein degradation.

Add a protease inhibitor

cocktail to the lysis buffer and

keep the sample on ice or at

4°C throughout the purification

process.

Prevents proteolytic cleavage

of the target protein.
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Problem 2: p80-Coilin Aggregates and Precipitates After
Affinity Chromatography Elution

Possible Cause Troubleshooting Step Rationale

High protein concentration in

the eluate.

Elute in a larger volume or

perform stepwise elution.

Immediately dilute the eluted

fractions with a compatible,

stabilizing buffer.

High concentrations of IDPs

can lead to aggregation.[1]

Suboptimal elution buffer.

Add stabilizing agents to the

elution buffer, such as 10-25%

glycerol, 0.1-0.5 M L-arginine,

or a low concentration of non-

ionic detergent (e.g., 0.05%

Tween-20).

These additives help to keep

the protein soluble and prevent

aggregation by shielding

hydrophobic surfaces and

reducing intermolecular

interactions.[1][10][12]

pH shock during elution.

Ensure the pH of the elution

buffer is not drastically different

from the binding/wash buffers,

or immediately neutralize the

pH of the eluted fractions.

Sudden changes in pH can

cause proteins to precipitate.

Problem 3: p80-Coilin Aggregates During Concentration
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Possible Cause Troubleshooting Step Rationale

Increased protein

concentration.

Concentrate in the presence of

stabilizing additives (see

above). Perform concentration

in smaller, incremental steps

with intermittent gentle mixing.

Additives are crucial to

maintain solubility as the

protein concentration

increases.

Interaction with the

concentration membrane.

Use a concentrator with a

membrane material known for

low protein binding (e.g.,

regenerated cellulose).

Reduces protein loss and

aggregation due to surface

interactions.

Buffer incompatibility.

Ensure the buffer used for

concentration is optimized for

p80-coilin stability.

The optimal buffer for

purification may not be ideal

for concentration.

Quantitative Data Summary
The following tables provide a summary of typical buffer additives and their recommended

concentration ranges for the purification of aggregation-prone proteins like p80-coilin.

Table 1: Common Buffer Additives to Prevent p80-Coilin Aggregation
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Additive
Recommended
Concentration

Mechanism of Action

L-Arginine 0.1 - 1 M

Suppresses protein

aggregation by interacting with

hydrophobic and charged

residues.[11][12]

Glycerol 10 - 50% (v/v)
Increases solvent viscosity and

stabilizes protein structure.[1]

NaCl/KCl 150 - 500 mM

High ionic strength can

improve solubility of some

nuclear proteins.

Non-ionic Detergents (e.g.,

Tween-20, Triton X-100)
0.01 - 0.1% (v/v)

Shield hydrophobic patches to

prevent intermolecular

interactions.[1][10]

Reducing Agents (DTT, TCEP) 1 - 10 mM
Prevent the formation of

incorrect disulfide bonds.[10]

Sugars (Sucrose, Trehalose) 5 - 10% (w/v) Stabilize protein structure.[12]

Table 2: Comparison of Refolding Methods for p80-Coilin from Inclusion Bodies
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Method Advantages Disadvantages Typical Recovery

Dialysis Simple setup.

Slow, high risk of

aggregation during

gradual denaturant

removal, large buffer

volumes required.

5-20%

Rapid Dilution Fast and simple.

Requires very large

volumes of refolding

buffer, protein

concentration is very

low.

10-30%

On-Column Refolding

Minimized

aggregation,

combines purification

and refolding,

amenable to

automation.

Requires optimization

of the refolding

gradient, may not be

suitable for all

proteins.

30-60%

Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged p80-
Coilin
This protocol is a recommended starting point for the purification of His-tagged p80-coilin
expressed in E. coli inclusion bodies.

1. Inclusion Body Solubilization:

Resuspend the washed inclusion body pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0,

0.5 M NaCl, 8 M Urea, 5 mM Imidazole, 10 mM β-mercaptoethanol).

Stir for 1-2 hours at room temperature to ensure complete solubilization.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
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2. Affinity Chromatography and On-Column Refolding:

Equilibrate a Ni-NTA column with Solubilization Buffer.

Load the clarified supernatant onto the column.

Wash the column with 10 column volumes (CV) of Solubilization Buffer.

Gradually refold the protein on the column by applying a linear gradient over 20 CV from

Solubilization Buffer to Refolding Buffer (20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 20 mM

Imidazole, 0.5 M L-Arginine, 10% Glycerol, 2 mM DTT).

Wash the column with 10 CV of Refolding Buffer.

3. Elution:

Elute the refolded p80-coilin with Elution Buffer (20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 250

mM Imidazole, 0.5 M L-Arginine, 10% Glycerol, 2 mM DTT).

Collect fractions and analyze by SDS-PAGE.

4. Further Purification (Optional):

Pool the fractions containing p80-coilin and further purify by size-exclusion chromatography

using a buffer optimized for long-term stability (e.g., Storage Buffer: 20 mM HEPES pH 7.5,

150 mM NaCl, 10% Glycerol, 1 mM DTT).

Visualizations
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Caption: Workflow for p80-coilin purification from inclusion bodies.
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Caption: Troubleshooting logic for p80-coilin aggregation issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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